LY 274614
Description
The Critical Role of N-Methyl-D-Aspartate Receptors in Central Nervous System Function
NMDA receptors are a class of ionotropic glutamate (B1630785) receptors that play a fundamental role in excitatory neurotransmission within the CNS. nih.govnews-medical.net As ligand-gated cation channels, their activation requires the binding of two co-agonists, glutamate and glycine (B1666218) (or D-serine). wikipedia.orgnews-medical.net Furthermore, the channel pore is subject to a voltage-dependent block by magnesium ions, which is relieved upon sufficient depolarization of the neuronal membrane. wikipedia.orgnih.govnews-medical.net This unique gating mechanism allows NMDA receptors to act as "coincidence detectors," integrating both presynaptic activity (glutamate release) and postsynaptic membrane potential. wikipedia.org
The permeability of activated NMDA receptors to calcium ions is particularly significant. wikipedia.org The influx of Ca2+ through these channels acts as a crucial second messenger, triggering various intracellular signaling pathways involved in neuronal plasticity, learning, and memory formation, notably long-term potentiation (LTP). wikipedia.orgnews-medical.netnih.gov NMDA receptors are widely distributed throughout the CNS and are integral to processes such as neuronal development, synaptic plasticity, and the regulation of fundamental neurological functions like breathing and locomotion. wikipedia.orgnih.govnews-medical.netnih.gov
However, dysregulation of NMDA receptor activity is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including ischemic stroke, traumatic brain injury, Alzheimer's disease, epilepsy, mood disorders, and schizophrenia. nih.govnews-medical.netnih.gov Excessive activation can lead to excitotoxicity, a process contributing to neuronal damage in various pathological conditions. wikipedia.org The diverse functions and widespread involvement of NMDA receptors in both normal brain function and disease highlight their importance as targets for pharmacological research. nih.gov
Historical Development and Significance of LY 235959 as a Research Tool
The development of selective pharmacological agents has been crucial for dissecting the roles of different glutamate receptor subtypes. LY 235959 emerged as a competitive antagonist specifically targeting the glutamate binding site on the NMDA receptor. medchemexpress.comwikipedia.orgtocris.com Its chemical structure, a decahydroisoquinoline (B1345475) derivative with a phosphonomethyl group, distinguishes it from other classes of NMDA receptor antagonists. wikipedia.orgtocris.commedkoo.com LY 235959 is the active isomer of LY 274614. ncats.io
The significance of LY 235959 as a research tool lies in its ability to selectively block the action of glutamate at the NMDA receptor. This competitive antagonism allows researchers to investigate the specific contributions of NMDA receptor activation to various physiological and pathophysiological processes in isolation from other glutamate receptor subtypes like AMPA and kainate receptors. wikipedia.orgncats.io
Early research utilizing LY 235959 contributed to understanding the involvement of NMDA receptors in phenomena such as seizure activity and neurodegeneration. Studies in animal models demonstrated that LY 235959 could enhance the protective efficacy of certain antiepileptic drugs against experimentally induced seizures. medchemexpress.comtocris.commedkoo.com Furthermore, investigations into the neurodegenerative effects of NMDA antagonists utilized compounds like LY 235959 to explore the mechanisms involved. tocris.com
LY 235959 has also been employed to study the complex interplay between NMDA receptors and other neurotransmitter systems, such as the opioid and cannabinoid systems. Research has shown that LY 235959 can potentiate the antinociceptive effects of morphine and attenuate the development of tolerance to opioids in animal models. wikipedia.orgnih.govresearchgate.net Its use has provided evidence for the involvement of NMDA receptors in the development of opioid tolerance. nih.gov Additionally, studies have explored its effects on the reinforcing properties of substances like cocaine and its potential to attenuate withdrawal symptoms in invertebrate models. wikipedia.orgncats.iotemple.edu
More recent research continues to utilize LY 235959 to investigate the role of NMDA receptors in various neurological processes, including pain signaling and the mechanisms underlying the effects of potential antidepressant compounds. ncats.ioactanaturae.rucambridge.org Its selectivity for the NMDA receptor's glutamate binding site makes it a valuable probe for dissecting the specific contributions of this site to receptor function and downstream signaling pathways. researchgate.net
Research findings using LY 235959 have provided valuable data on its effects in various experimental paradigms. Some key findings include:
| Study Type | Model System | Key Finding | Citation |
| Anticonvulsant Study | Mice | Enhanced protective efficacy of antiepileptic drugs against maximal electroshock-induced seizures. | medchemexpress.comtocris.commedkoo.com |
| Neurodegeneration | Animal Models | Competitive and non-competitive NMDA antagonists induce similar limbic degeneration. | tocris.com |
| Analgesia & Tolerance | Squirrel Monkeys, Rats, Mice | Potentiated antinociceptive effects of morphine; attenuated development of tolerance to opioids. | wikipedia.orgnih.govresearchgate.net |
| Substance Abuse | Squirrel Monkeys, Rats, Planaria | Altered reinforcing effects of cocaine; attenuated abstinence-induced withdrawal in planarians. | wikipedia.orgncats.iotemple.edu |
| Pain Signaling | Rats | Blocked NMDA receptor-induced hyperalgesia and formalin-induced inflammatory pain without motor impairment. | ncats.io |
| Antidepressant-like Effects | Rats (Forced Swim Test) | Induced antidepressant-like effects, blocked by mTOR inhibition in the prefrontal cortex. | cambridge.orgcambridge.org |
| Selectivity Study | In Vitro (Recombinant Receptors) | Exhibited selectivity for NMDARs over AMPARs. | researchgate.net |
These studies, among others, underscore the utility of LY 235959 as a pharmacological tool for advancing our understanding of NMDA receptor function and its implications for neurological health and disease. While LY 235959 itself is primarily used as a research chemical, the insights gained from studies using this compound contribute to the broader effort to develop therapeutic strategies targeting NMDA receptors. tocris.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-QEYWKRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929264, DTXSID101336227 | |
| Record name | LY 274614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY 235959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-06-8, 136109-04-1 | |
| Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 274614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 235959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 274614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY 235959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-235959 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Ly 235959
Mechanism of N-Methyl-D-Aspartate Receptor Antagonism
Characterization as a Competitive NMDA Receptor Antagonist
LY 235959 functions as a competitive antagonist at the NMDA receptor medchemexpress.comwikipedia.orgrndsystems.com. This means it competes with endogenous agonists, such as glutamate (B1630785), for binding to the same site on the receptor, thereby preventing or reducing receptor activation. Studies have demonstrated that LY 235959 enhances the protective efficacy of various antiepileptic drugs against maximal electroshock-induced seizures in mice, which is consistent with its action as a competitive NMDA receptor antagonist medchemexpress.comrndsystems.combiocrick.com.
Ligand Binding Site Specificity (e.g., glutamate site antagonism)
LY 235959 acts as an antagonist at the glutamate binding site of the NMDA receptor wikipedia.org. The NMDA receptor requires the binding of two co-agonists, glutamate and glycine (B1666218) (or D-serine), for activation wikipedia.org. By binding to the glutamate site, LY 235959 prevents glutamate from activating the receptor, thus inhibiting downstream signaling.
Receptor Subtype Selectivity (e.g., over AMPA receptors)
LY 235959 demonstrates selectivity for NMDA receptors over other ionotropic glutamate receptors, such as AMPA receptors wikipedia.orgncats.io. Research indicates that LY 235959 does not block the hyperalgesia produced by kainic acid, a non-NMDA glutamate receptor agonist, providing evidence of its selectivity for the NMDA receptor ncats.io. While glutamate acts as a non-selective agonist at both NMDA and AMPA receptors, LY 235959's antagonistic effect is specific to the NMDA subtype oup.com.
Pharmacokinetic and Binding Kinetic Profiles
Association and Dissociation Rate Constants
Studies investigating the binding kinetics of LY 235959 at the NMDA receptor have determined its association (kon) and dissociation (koff) rate constants oup.comnih.gov. For LY 235959, which is described as a conformationally restrained molecule, the association and dissociation rate constants were found to be slower compared to more flexible antagonists nih.gov. Specifically, the association rate constant (kon) for LY 235959 was reported as 1.1 x 106 M-1 s-1, and the dissociation rate constant (koff) was 0.2 s-1 nih.gov. These values were determined through voltage clamp experiments in mouse hippocampal neurons nih.gov.
Comparative Binding Kinetics with Other NMDA Antagonists
The binding kinetics of LY 235959 have been compared to those of other NMDA receptor competitive antagonists, highlighting the influence of molecular structure on binding rates oup.comnih.gov. For instance, flexible antagonists like D-2-amino-7-phosphonoheptanoic acid (D-AP7) exhibit much faster association and dissociation rate constants (kon 1.4 x 107 M-1 s-1; koff 20.3 s-1) than LY 235959 nih.gov. This suggests that the conformationally restrained structure of LY 235959 contributes to its slower binding kinetics oup.comnih.gov. The ratio of koff/kon for various antagonists, including LY 235959, has been shown to be consistent with equilibrium Ki values obtained under similar experimental conditions nih.gov.
Table: Comparative Binding Kinetics of NMDA Receptor Antagonists
| Compound | Structure Type | kon (M-1 s-1) | koff (s-1) |
| LY 235959 | Conformationally Restrained | 1.1 x 106 | 0.2 |
| D-AP7 | Flexible | 1.4 x 107 | 20.3 |
Data adapted from Benveniste and Mayer (1991) nih.gov.
This table illustrates that the more rigid structure of LY 235995 leads to slower association and dissociation rates compared to the more flexible D-AP7.
Influence on Intracellular Signaling Cascades
The antagonistic action of LY 235959 on NMDA receptors impacts a range of intracellular signaling pathways, modulating processes from ion dynamics to gene expression and interactions with key survival and growth pathways.
Modulation of Intracellular Calcium Dynamics
NMDA receptors are glutamate-gated cation channels that, upon activation, facilitate the influx of Ca²⁺ ions into the postsynaptic neuron wikipedia.org. This Ca²⁺ influx is a critical second messenger involved in numerous cellular processes. LY 235959, by competitively blocking the glutamate binding site on the NMDA receptor, inhibits this Ca²⁺ permeability tocris.comwikipedia.org. Overactivation of NMDA receptors can lead to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in neuronal death wikipedia.org. Therefore, by modulating intracellular calcium dynamics through NMDA receptor blockade, LY 235959 can potentially mitigate the detrimental effects of excessive calcium entry. Intracellular calcium dynamics themselves are complex, involving various sources and mechanisms that contribute to cellular function and can be perturbed in neurodegenerative conditions mdpi.complos.orgnih.gov.
Regulation of Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. NMDA receptors play a critical role in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD) wikipedia.orgnih.gov. Ca²⁺ flux through NMDA receptors is considered particularly important for inducing synaptic plasticity wikipedia.org. LY 235959, as an NMDA receptor antagonist, can interfere with these processes. Experimental data suggest that while synaptic NMDA receptors trigger LTP, extrasynaptic NMDA receptors may inhibit LTP and promote LTD wikipedia.org. Inhibition of LTP can be prevented with the introduction of an NMDA antagonist wikipedia.org. Studies in the hippocampus, a region extensively studied for synaptic plasticity, highlight the involvement of NMDA receptors in activity-dependent plasticity nih.gov. The specific impact of LY 235959 on different forms of synaptic plasticity depends on factors such as the location of the targeted NMDA receptors (synaptic vs. extrasynaptic) and the specific neuronal circuits involved wikipedia.org.
Impact on Neuronal Survival and Death Pathways
Excessive activation of NMDA receptors and the resulting excessive Ca²⁺ influx can lead to excitotoxicity and neuronal cell death wikipedia.org. Blocking NMDA receptors can, in theory, be a strategy for neuroprotection wikipedia.org. LY 235959, by preventing this excessive Ca²⁺ influx, can impact neuronal survival pathways. Neuronal survival and death are regulated by a complex interplay of signaling pathways, including those involved in apoptosis and autophagy nih.gove-neurospine.org. While the direct impact of LY 235959 on specific neuronal survival and death pathways like PI3K-Akt or E2F-dependent mechanisms requires specific investigation related to this compound, its role as an NMDA antagonist suggests a potential to influence excitotoxicity-mediated death harvard.edunih.gov. Cell death pathways share common molecular mechanisms, such as alterations in calcium ion concentration nih.gove-neurospine.org.
Interaction with Nitric Oxide Pathway Components
NMDA receptor activation is known to stimulate neuronal nitric oxide synthase (nNOS), leading to the formation of nitric oxide (NO) oup.com. NO acts as a signaling molecule involved in various physiological and pathophysiological processes. LY 235959 has been shown to interact with the NMDA receptor-nitric oxide pathway. Studies have demonstrated that the effects of LY 235959 are similar to those observed with inhibitors of nNOS or NO scavengers in certain contexts, suggesting that its actions may, in part, be mediated through the modulation of NO production downstream of NMDA receptor activation oup.comnih.gov. For instance, LY 235959 has been shown to attenuate certain behavioral responses that are dependent on increased glutamatergic transmission and NO production researchgate.net. Research indicates that NMDA receptor-NO interaction is involved in some physiological responses oup.comnih.gov.
Effects on Gene Expression and Protein Interaction Profiles
Modulation of intracellular signaling cascades, particularly those involving calcium and downstream kinases, can ultimately influence gene expression and protein interaction profiles within a neuron nih.govnih.govcore.ac.uk. While specific studies detailing the direct effects of LY 235959 on global gene expression or comprehensive protein-protein interaction profiles are not extensively highlighted in the search results, the impact of NMDA receptor activity on transcription factors like CREB is well-established wikipedia.org. Changes in intracellular calcium dynamics and signaling pathways influenced by LY 235959 could indirectly affect the expression of genes involved in neuronal function, plasticity, and survival nih.govnih.gov. Alterations in gene expression and signaling cascades can contribute to neurotoxicity nih.gov.
Crosstalk with mTOR and TrkB Signaling in Specific Contexts
The mammalian target of rapamycin (B549165) (mTOR) pathway and the Tropomyosin receptor kinase B (TrkB) signaling pathway, activated by brain-derived neurotrophic factor (BDNF), are crucial for neuronal growth, survival, and synaptic plasticity elifesciences.orgbiorxiv.org. There is evidence of crosstalk between NMDA receptors and TrkB signaling in mediating neuronal survival nih.gov. While the direct interaction of LY 235959 with mTOR or TrkB signaling requires specific investigation, studies exploring the effects of NMDA receptor blockade in the context of these pathways provide insights. For example, research investigating antidepressant-like effects has examined the involvement of TrkB and mTOR signaling in the actions of NMDA antagonists like LY 23599 cambridge.org. These studies suggest that the effects of NMDA receptor blockade may, in certain contexts, interact with or be independent of BDNF/TrkB and mTOR pathways cambridge.org. Crosstalk between different receptor types, including receptor tyrosine kinases like TrkB and other signaling pathways, is a recognized mechanism in regulating neuronal function and plasticity nih.gov. Computational modeling also explores the crosstalk between calcium signaling and pathways like AMPK and mTOR biorxiv.org.
Preclinical Investigations into the Therapeutic Potential of Ly 235959
Anticonvulsant Efficacy Studies
Studies have evaluated the anticonvulsant properties of LY 235959, both alone and in combination with existing antiepileptic drugs (AEDs).
Potentiation of Antiepileptic Drug Action against Maximal Electroshock-Induced Seizures
LY 235959 has been shown to enhance the protective efficacy of various conventional antiepileptic drugs against maximal electroshock-induced seizures in mice biocrick.comnih.gov. This potentiation was observed with AEDs such as carbamazepine, diphenylhydantoin (phenytoin), phenobarbital, and valproate magnesium biocrick.comnih.gov. The combined treatment of LY 235959 with these AEDs resulted in enhanced anticonvulsive action biocrick.comnih.gov. Importantly, this potentiation did not appear to be due to pharmacokinetic interactions, as LY 235959 did not elevate the total plasma levels of the studied antiepileptic drugs nih.gov.
Effects on Electroconvulsive Threshold Modulation
Research indicates that LY 235959 does not influence the electroconvulsive threshold when administered alone biocrick.comnih.gov. However, calcium channel inhibitors such as nifedipine (B1678770), nicardipine (B1678738), and flunarizine (B1672889) have been shown to potentiate the antiseizure efficacy of LY 235959 against electroconvulsions in a dose-dependent manner biocrick.com.
Evaluation in Chemoconvulsant-Induced Seizure Models
While the provided search results primarily focus on electroshock models, the mechanism of action of LY 235959 as an NMDA receptor antagonist suggests potential relevance in chemoconvulsant models where glutamatergic overexcitation plays a role. However, specific data tables or detailed findings on LY 235959 in chemoconvulsant-induced seizure models were not prominently featured in the search results.
Research in Nociceptive and Neuropathic Pain Models
LY 235959 has also been investigated for its role in modulating pain, including its interaction with opioid analgesics and its effects in chronic neuropathic pain states.
Augmentation of Opioid-Induced Antinociception
Studies in squirrel monkeys have demonstrated that LY 235959 can potentiate the antinociceptive effects of a range of opioid receptor agonists, including morphine, l-methadone, levorphanol, butorphanol, and buprenorphine nih.govnih.govrtihs.org. While LY 235959 alone generally did not produce antinociception, its co-administration with opioids dose-dependently increased the median shock level (MSL) in a shock titration procedure, indicating enhanced pain relief nih.govnih.gov. This potentiation was observed independently of nonspecific motor effects nih.govnih.gov. Although potentiation was statistically significant with all examined opioids, LY 235959 appeared more potent and effective when combined with higher efficacy opioids nih.gov.
Role in Chronic Neuropathic Pain Attenuation via Central Modulation (e.g., M1 cortex, dmPAG)
Research in animal models of chronic neuropathic pain, such as chronic constriction injury (CCI) in rats, has explored the involvement of central nervous system areas like the primary motor (M1) cortex and the dorsomedial column of the periaqueductal gray (dmPAG) researchgate.netresearchgate.netusp.br. Studies have indicated that the NMDA glutamatergic system in the M1 cortex is involved in the modulation of chronic neuropathic pain researchgate.netresearchgate.net. Pretreatment of the dmPAG with the NMDAr antagonist LY 235959 attenuated mechanical allodynia evoked by motor cortex stimulation (MCS) in rats with chronic neuropathic pain researchgate.netresearchgate.net. This suggests that the analgesic effect of MCS may depend on glutamate (B1630785) signaling by NMDA receptors located in PAG neurons researchgate.netresearchgate.net. Additionally, studies investigating the prelimbic (PrL) cortex, a division of the medial prefrontal cortex (mPFC), have shown that microinjection of LY 235959 into the PrL cortex decreased mechanical allodynia in CCI rats, suggesting the participation of NMDA receptors in this region in enhancing the late phase of mechanical allodynia researchgate.netnih.gov.
Involvement in Thermoregulatory Responses (e.g., hypothermia modulation)
Studies have investigated the role of LY 235959 in modulating thermoregulation, particularly its involvement in inducing hypothermia. Both dextromethorphan (B48470) and LY 235959 have been shown to produce dose-related hypothermia in rats. imrpress.com A non-hypothermic dose of dextromethorphan augmented the hypothermia produced by the cannabinoid agonist WIN 55212-2, suggesting an interaction between NMDA antagonists and cannabinoids in thermoregulatory effects. imrpress.com Preventive administration of LY 235959, a selective NMDA receptor antagonist, has been shown to weaken hyperthermia induced by icilin, an agonist of TRPM8 and TRPA1 channels, in rats. actanaturae.ru This indicates that NMDA receptors play a role in mediating certain thermoregulatory responses. LY 235959 has also been reported to enhance the hypothermic action of morphine in both non-tolerant and morphine-tolerant mice and rats. nih.gov
Cognitive and Behavioral Neuroscience Research
Cognitive and Behavioral Neuroscience Research
Modulation of Learning Acquisition (e.g., spatial and discrimination tasks)
Research has explored the effects of LY 235959 on learning acquisition in animal models, including spatial and discrimination tasks. Studies using repeated-acquisition procedures have investigated the impact of NMDA antagonists like LY 235959 on learning. uncg.edu In rats, LY 235959 has been found to impair the acquisition of a spatial task only at doses that also impaired performance. uncg.edu This suggests that the effects on acquisition might be related to more general performance deficits rather than a selective impairment of learning processes. In contrast, some literature, particularly from studies using operant tasks with subjects other than rats, suggests that NMDA antagonists can selectively impair acquisition. uncg.edu
Assessment of Memory Impairment (e.g., long-term memory acquisition)
LY 235959 has been assessed for its effects on memory, including long-term memory acquisition. Combined treatment of NMDA or non-NMDA receptor antagonists with Ca2+ channel inhibitors has been shown to impair long-term memory acquisition, as measured in a passive avoidance task. biocrick.com While the combined treatment of valproate with LY 235959 was superior regarding motor impairment, it did not show the same benefit for long-term memory impairment. biocrick.com Studies have indicated that NMDA receptor antagonists, including LY 235959, can produce significant mnemonic deficits when administered alone or in combination with other substances like diphenylhydantoin. nih.gov
Behavioral Activity and Motor Performance Assessments
Behavioral activity and motor performance have been assessed in studies involving LY 235959. LY 235959 has been reported to produce severe disruptions in locomotor activity. patsnap.com This is in accordance with other behavioral data that document similarities in the effects of non-competitive and competitive NMDA antagonists on measures like ataxia and locomotor activity. patsnap.com While some combinations of NMDA or non-NMDA receptor antagonists with Ca2+ channel inhibitors impaired motor performance evaluated in the chimney test, the combined treatment of valproate with LY 235959 or LY 233053 was superior to valproate alone in this regard. biocrick.com LY 235959 alone or in combination with diphenylhydantoin has been shown to produce significant mnemonic deficits, but the combination of an AMPA/kainate receptor antagonist with valproate did not impair performance in the rotorod test (motor coordination) or passive-avoidance task (long-term memory). nih.gov
Studies in Addiction and Reward Circuitry
Studies in Addiction and Reward Circuitry
Effects on Cocaine Self-Administration and Reward Function Escalation
Research has investigated the effects of LY 235959 on cocaine self-administration and the escalation of reward function. Continuous exposure to LY 235959, a competitive NMDA receptor antagonist, has been shown to facilitate the escalation of cocaine consumption in Sprague-Dawley rats. nih.gov Rats treated continuously with LY 235959 via osmotic minipump escalated cocaine self-administration at a greater rate and to a greater degree than vehicle-treated rats. nih.gov In post-escalation cocaine dose-infusion tests, rats treated continuously with LY 235959 self-administered more cocaine than vehicle-treated rats, shifting the dose-infusion curves upward. nih.gov Continuous intracerebroventricular infusion of LY 235959 also facilitated the escalation of cocaine self-administration and increased the break point for cocaine in Sprague-Dawley rats, supporting the hypothesis that escalation of cocaine consumption is mediated by hypo-glutamatergic tone in the central nervous system and that this facilitation is associated with an increase in motivation to respond for cocaine. nih.gov
Data Table: Effects of LY 235959 on Cocaine Self-Administration Escalation in Rats
| Treatment Group (Continuous Administration) | Rate of Cocaine Self-Administration Escalation | Degree of Cocaine Self-Administration Escalation | Cocaine Self-Administration in Post-Escalation Dose-Infusion Tests (mg/infusion) | Break Point in Progressive Ratio Schedule |
| Vehicle | Normal Escalation | Normal Escalation | Lower | Lower |
| LY 235959 (Osmotic Minipump) | Greater Rate | Greater Degree | Higher (0.08-1.32) | Increased |
Regulation of Nicotine (B1678760) Intake and Brain Reward Pathways
Research suggests that NMDA receptors play a role in regulating nicotine-enhanced brain reward function and nicotine self-administration. nih.govnih.gov Studies using LY 235959 have explored this relationship. In rats, LY 235959 (0.5–2.5 mg/kg) was found to abolish nicotine-enhanced brain reward function, indicated by the blockade of the lowering of intracranial self-stimulation (ICSS) thresholds typically observed after nicotine administration. nih.govnih.gov Higher doses of LY 235959 (5 mg/kg) even reversed the hedonic valence of nicotine from positive to negative, leading to elevations in ICSS thresholds. nih.govnih.gov Furthermore, LY 235959 doses that reversed the nicotine-induced lowering of ICSS thresholds also significantly decreased nicotine self-administration without affecting responding for food reinforcement. nih.govnih.gov This suggests that NMDA receptors, particularly in areas like the central nucleus of the amygdala (CeA) and ventral tegmental area (VTA), may gate the magnitude and valence of nicotine's effects on brain reward systems, thereby influencing the motivation to consume the drug. nih.govnih.gov Nicotine self-administration has also been shown to upregulate NMDA receptor subunit expression in the CeA and VTA, indicating an interaction between nicotine and the NMDA receptor system. nih.gov
Attenuation and Reversal of Opioid Tolerance and Dependence
LY 235959 has been investigated for its ability to modulate opioid tolerance and dependence. Studies have shown that competitive NMDA receptor antagonists like LY 235959 can attenuate and reverse the development of tolerance to opioids such as morphine. ncats.iocapes.gov.brresearchgate.net For instance, LY 235959 at a dose of 4 mg/kg demonstrated an inhibitory effect on the development of tolerance to the analgesic action of d-Ala2, Glu4 deltorphin (B1670231) II, a δ2-opioid receptor agonist, in mice. capes.gov.br Another study indicated that LY235959 can attenuate and reverse morphine tolerance. ncats.io The attenuation of morphine tolerance by LY235959 appears to involve its interaction with the NMDA receptor rather than causing changes in opioid receptors. ncats.io LY235959 has also been shown to attenuate opioid withdrawal. ncats.io The effectiveness of LY235959 in attenuating mu-opioid tolerance and cross-tolerance may be related to the magnitude of tolerance and cross-tolerance observed. nih.gov
Psychiatric and Neurodevelopmental Disorder Models
Antidepressant-Like Effects and Underlying Signaling Mechanisms
Research suggests that blocking NMDA receptors can induce antidepressant-like effects in animal models. nih.govresearchgate.net Studies investigating LY 235959 have explored its potential antidepressant-like effects and the mechanisms involved. Administration of LY235959 into the prelimbic area (PL) of the ventral medial prefrontal cortex (vMPFC) in rats exposed to the forced swim test (FST) produced antidepressant-like effects. nih.govresearchgate.net This effect was blocked by pretreatment with an AMPA receptor antagonist, NBQX, suggesting a potential interaction with AMPA receptor signaling. nih.govcambridge.org Further research indicates that the antidepressant-like effect induced by NMDA blockade with LY235959 in the vmPFC-PL requires mTOR signaling but not Trk signaling. researchgate.netcambridge.org This suggests that LY235959's antidepressant-like effects may involve the mTOR pathway. researchgate.netcambridge.org
Role in Excitotoxicity-Related Neurodegenerative Conditions
Excitotoxicity, the excessive stimulation of neurons by excitatory neurotransmitters like glutamate, is implicated in the pathogenesis of various neurodegenerative diseases. scantox.comunc.edufrontiersin.orgnih.govtermedia.pl Overactivation of ionotropic glutamate receptors, including NMDA receptors, leads to an influx of calcium ions and subsequent neuronal damage. scantox.comunc.edutermedia.pl As a competitive NMDA receptor antagonist, LY 235959 has been investigated for its potential neuroprotective effects in models of excitotoxicity. wikipedia.orgncats.io LY235959 has been shown to block NMDA receptor-induced hyperalgesia. ncats.io While the search results mention the involvement of excitotoxicity in conditions like Alzheimer's disease, Huntington's disease, and stroke scantox.comunc.edufrontiersin.orgtermedia.pl, specific detailed research findings on LY 235959's direct role or efficacy in preclinical models of these particular neurodegenerative diseases within the provided search results are limited. However, its mechanism of action as an NMDA antagonist aligns with the theoretical basis for its potential in mitigating excitotoxicity. wikipedia.orgncats.ioscantox.comunc.edutermedia.pl
Neuroendocrine Regulation Studies
Modulation of Vasopressin and Oxytocin (B344502) Release from Hypothalamic Nuclei (PVN, SON)
The hypothalamic paraventricular nucleus (PVN) and supraoptic nucleus (SON) are key areas involved in the synthesis and release of vasopressin (AVP) and oxytocin (OT). oup.comnih.govbiorxiv.orgoup.comwikipedia.org Glutamatergic neurotransmission plays a role in regulating the release of these hormones. oup.comnih.govoup.com Studies have investigated the effects of LY 235959 on AVP and OT release from these nuclei in rats. Microinjection of L-glutamate into the SON increased circulating levels of both AVP and OT. oup.comnih.govoup.com Pretreatment of the SON with LY235959 inhibited the increase in plasma OT content evoked by local L-glutamate microinjection, but it did not affect the L-glutamate-evoked increase in AVP. oup.comnih.govoup.com This suggests that OT release from the SON mediated by L-glutamate involves both NMDA and non-NMDA receptors, while AVP release is mediated primarily by non-NMDA receptors. oup.comnih.govoup.com
In the PVN, L-glutamate microinjection alone did not change circulating levels of AVP or OT. oup.comnih.govoup.com However, after local pretreatment with LY235959, L-glutamate microinjection into the PVN increased plasma levels of both hormones. oup.comnih.govoup.com This indicates an inhibitory role for NMDA receptors in the PVN on the release of AVP and OT. oup.comnih.govoup.com The mechanism of this inhibitory action is not fully understood, but microinjection of LY235959 into the PVN alone did not affect baseline AVP and OT plasma levels, suggesting NMDA receptors may not have a tonic inhibitory influence on PVN magnocellular neurons. oup.com The increase in AVP and OT release from the PVN evoked by L-glutamate after LY235959 pretreatment may be mediated by the activation of non-NMDA glutamate receptors. oup.com
Here is a summary of the effects of LY235959 on OT and AVP release in SON and PVN:
| Hypothalamic Nucleus | Stimulus | Pretreatment with LY235959 | Effect on OT Release | Effect on AVP Release | Relevant Receptors |
| SON | L-Glutamate | Yes | Inhibited | No effect | OT: NMDA and non-NMDA; AVP: non-NMDA |
| PVN | L-Glutamate | Yes | Increased | Increased | NMDA receptors exert an inhibitory influence; non-NMDA receptors involved in increased release after NMDA blockade |
| PVN | Vehicle (control) | No | No effect | No effect |
Advanced Experimental Methodologies Employing Ly 235959
In Vivo Research Techniques
In vivo studies using LY 235959 involve administering the compound to living organisms, typically animal models, to observe its effects within complex biological systems. This approach is essential for evaluating the behavioral, physiological, and neurological consequences of NMDA receptor blockade in a systemic context.
Animal Models of Disease
LY 235959 has been utilized in several animal models to explore its potential therapeutic applications and to dissect the involvement of NMDA receptors in disease processes.
Maximal Electroshock (MES) Seizure Model: The MES model is a standard assay for evaluating the efficacy of anticonvulsant drugs. Studies have demonstrated that LY 235959 can enhance the protective effects of various antiepileptic drugs against maximal electroshock-induced seizures in mice. biocrick.commedchemexpress.com The effectiveness is often quantified by determining the ED50 value, representing the dose at which the compound provides protection to 50% of the tested animals against hindlimb tonic extension induced by the electroshock. biocrick.com Combinations of LY 235959 with certain antiepileptics have shown improved outcomes in terms of seizure protection compared to the antiepileptics administered alone. biocrick.com
Chronic Constriction Injury (CCI) Model: The CCI model is a widely accepted rodent model for inducing neuropathic pain, characterized by nerve injury-induced mechanical allodynia. researchgate.netcolab.wsmeliordiscovery.comnih.gov LY 235959 has been employed in this model to investigate the contribution of NMDA receptors to chronic pain states. Local administration of LY 235959 into specific brain regions, such as the dorsomedial column of the periaqueductal grey (dmPAG), has been shown to attenuate mechanical allodynia evoked by motor cortex stimulation in CCI rats, suggesting a role for NMDA receptors in descending pain modulation pathways. researchgate.netnih.gov
Icilin-Induced Wet-Dog Shakes Model: Icilin, an agonist of cold-sensitive TRPM8 channels, elicits vigorous wet-dog shakes (WDS) in rats, a behavior linked to increased extracellular glutamate (B1630785) in the brain. nih.govresearchgate.netnih.gov This model serves as a tool to study cold transduction and associated motor behaviors. Pretreatment with LY 235959 has been found to attenuate icilin-induced wet-dog shakes in rats, indicating that NMDA receptor activation is a necessary component of this behavioral response. nih.govresearchgate.netresearchgate.net The icilin-induced WDS assay in rats is considered a sensitive and quantifiable method for in vivo pharmacological studies of TRPM8 channels. nih.gov
Drug Self-Administration Models: These models are used to investigate the reinforcing properties of drugs and the mechanisms underlying drug-seeking behavior and addiction. nih.govresearchgate.netbiorxiv.orgumich.edu LY 235959 has been studied for its effects on cocaine self-administration in rats. Continuous intracerebroventricular (ICV) infusion of LY 235959 was observed to facilitate the escalation of cocaine self-administration and increase the break point under a progressive ratio schedule, suggesting an influence on the motivation for cocaine. nih.gov
Microinjection Methodologies
Microinjection techniques enable the precise delivery of LY 235959 to specific brain regions, allowing for the investigation of localized NMDA receptor-mediated effects.
Intracerebroventricular (ICV) Administration: LY 235959 has been administered directly into the cerebral ventricles. nih.govresearchgate.netnih.govnih.gov This route bypasses the blood-brain barrier and allows for widespread distribution of the compound within the cerebrospinal fluid, affecting various brain areas. ICV administration has been used to study the impact of LY 235959 on behaviors such as icilin-induced wet-dog shakes and cocaine self-administration. nih.govresearchgate.netnih.gov Continuous ICV infusion using osmotic minipumps is a method employed to maintain stable drug levels for chronic studies. nih.gov
Site-Specific Brain Region Targeting: LY 235959 can be microinjected into discrete brain structures relevant to the process being studied. For example, in chronic neuropathic pain research, LY 235959 has been pretreated into the dorsomedial column of the periaqueductal grey (dmPAG) to investigate the role of NMDA receptors in pain modulation within this specific nucleus. researchgate.netnih.gov This targeted approach is crucial for dissecting the contributions of specific neural circuits to complex behaviors and disease states.
Electrophysiological Recording Techniques in Intact Animals
Electrophysiological recordings in behaving animals provide insights into the electrical activity of neurons and neural circuits in real-time, allowing researchers to examine the dynamic effects of LY 235959 on neuronal function. nih.gov While specific studies detailing the use of LY 235959 in electrophysiological recordings in intact animals were not prominently featured in the provided search results, electrophysiological methods are commonly used to investigate the impact of NMDA receptor antagonists on synaptic transmission, neuronal excitability, and network activity in vivo. Studies employing similar techniques, such as recording neuronal responses to sensory stimuli in animal models of pain, highlight the relevance of electrophysiology in understanding neural processing modulated by ion channels and receptors, including NMDA receptors. researchgate.net Furthermore, electrophysiological recordings in brain slice preparations, such as hippocampal slices, have been used to study excitotoxicity and neuroprotection, contexts where NMDA receptor antagonists like LY 235959 are relevant. otago.ac.nz
Behavioral Paradigms for Efficacy and Side Effect Assessment
A variety of behavioral tests are employed to evaluate the efficacy of LY 235959 in relevant animal models and to assess potential behavioral side effects.
Chimney Test: The chimney test is a behavioral assay used to assess motor coordination and performance in rodents. It can be utilized to evaluate whether treatment with LY 235959 affects motor function. biocrick.com
Passive Avoidance Task: The passive avoidance task is a fear-motivated learning paradigm used to assess aversive memory and learning, often dependent on hippocampal function. panlab.comneurofit.comnih.govresearchgate.netsandiegoinstruments.com In this task, animals learn to inhibit entering a compartment associated with an aversive stimulus, such as a foot shock. panlab.comnih.govsandiegoinstruments.com Memory retention is typically measured by the latency to enter the shock compartment during a subsequent test session. panlab.comnih.gov
Operant Conditioning: Operant conditioning involves training animals to perform specific actions to obtain reinforcement or avoid punishment. nih.govsimplypsychology.orgbccampus.caunl.edunih.gov These paradigms are used to study goal-directed behavior, learning, and the reinforcing properties of drugs. researchgate.netnih.govsimplypsychology.orgunl.edu The use of LY 235959 in drug self-administration models, which are based on operant conditioning principles, demonstrates its application in this area. nih.gov Operant conditioning allows for quantitative measurement of behavioral responses and the effects of pharmacological interventions on these responses. unl.edunih.gov
In Vitro and Ex Vivo Research Techniques
In vitro and ex vivo methodologies allow for the investigation of LY 235959's effects at the cellular and molecular levels, often in controlled environments isolated from the complexity of the whole organism.
Receptor Binding Assays
Receptor binding assays are fundamental techniques used to characterize the interaction of a compound with its target receptor and to quantify its affinity. As a competitive NMDA receptor antagonist, LY 235959's binding properties are investigated using these assays. medchemexpress.comnih.govoup.com These assays typically involve incubating tissue membranes or cells expressing the receptor with a radiolabeled ligand that binds to the NMDA receptor, in the presence or absence of LY 235959. nih.gov By measuring the displacement of the radiolabeled ligand, the affinity (Ki) of LY 235959 for the receptor can be determined. nih.gov Studies have also examined the binding kinetics of LY 235959, including its association (kon) and dissociation (koff) rate constants, which provide information about the speed of binding and unbinding. nih.govoup.com These kinetic parameters have been shown to correlate with equilibrium Ki values. nih.gov LY 235959 has been reported to exhibit slower association and dissociation kinetics compared to some other NMDA receptor antagonists. nih.govoup.com
Table: Binding Kinetics of Selected NMDA Receptor Antagonists
| Compound | kon (M⁻¹ s⁻¹) | koff (s⁻¹) |
| D-AP7 | 1.4 x 10⁷ | 20.3 |
| LY 235959 | 1.1 x 10⁶ | 0.2 |
| D-CPP | Similar to L-CPP | Slower |
| L-CPP | Similar to D-CPP | 10x Faster |
| D-AP5 | 6.3 x 10⁷ (corrected) | - |
Note: Data compiled from nih.govoup.com. Values for CGS 19755, LY 233053, and LY 202157 were described relatively in the source and are not included in the table.
This table illustrates the differences in binding kinetics between LY 235959 and other NMDA receptor antagonists, highlighting the influence of structural features on their interaction with the receptor. nih.govoup.com
Table: Influence of NMDA Antagonists on Opioid Receptor Binding
| Treatment | [³H][D-Pen²,D-Pen⁵]enkephalin Binding (Mouse Brain) | Bmax Change | Kd Change |
| [D-Pen²,D-Pen⁵]enkephalin (Delta1 agonist) | Down-regulation | Decreased | No change |
| MK-801 + [D-Pen²,D-Pen⁵]enkephalin | Reversed down-regulation | Reversed | No effect |
| LY 235959 + [D-Pen²,D-Pen⁵]enkephalin | No reversal of down-regulation | No reversal | No effect |
| [D-Ala²,Glu⁴]deltorphin II (Delta2 agonist) | Down-regulation | No change | Increased |
| MK-801 + [D-Ala²,Glu⁴]deltorphin II | No effect | No effect | No effect |
| LY 235959 + [D-Ala²,Glu⁴]deltorphin II | Reversed increase in Kd | No change | Reversed |
Note: Data compiled from nih.gov.
This table demonstrates that LY 235959 can differentially affect opioid receptor binding compared to other NMDA antagonists like MK-801, specifically reversing the increase in Kd of a delta1-opioid receptor ligand induced by a delta2-opioid receptor agonist. nih.gov
Table: Attenuation of Icilin-Induced Wet-Dog Shakes by Various Compounds
| Pretreatment | Dose | Effect on Icilin-Induced Wet-Dog Shakes |
| LY 235959 | 1, 2 mg/kg, i.p. | Attenuated |
| L-NAME | 50 mg/kg, i.p. | Attenuated |
| L-NAME | 1 mg/rat, i.c.v. | Reduced |
| DNQX | 10, 20 mg/kg, i.p. | Did not alter |
| Ceftriaxone | 200 mg/kg, i.p. | Did not alter |
| Clonidine | 0.15 mg/kg, s.c. | Inhibited (dose-related) |
| ST91 | 0.075, 0.15 mg/kg | Decreased |
| Yohimbine | 2 mg/kg, i.p. | Enhanced (low dose icilin) |
| Agmatine | 150 mg/kg, i.p. | Did not affect |
| 2-BFI | 7 mg/kg, i.p. | Did not affect |
| Mu and kappa opioid agonists | - | Antagonize |
Note: Data compiled from nih.govresearchgate.netnih.gov. i.p. = intraperitoneal, i.c.v. = intracerebroventricular, s.c. = subcutaneous.
This table summarizes experimental findings showing that LY 235959, among other pharmacological agents targeting different systems, can attenuate icilin-induced wet-dog shakes, highlighting the involvement of NMDA receptors in this specific behavior. nih.govresearchgate.netnih.gov
Cellular Electrophysiology and Patch-Clamp Studies on NMDA Receptors
Cellular electrophysiology, particularly patch-clamp techniques, is a fundamental approach for characterizing the functional properties of ion channels like NMDA receptors and the effects of pharmacological agents such as LY 235959. These methods allow for the direct measurement of ion currents flowing through single or populations of NMDA receptor channels in real-time. Given that LY 235959 is a competitive antagonist at the NMDA receptor wikipedia.org, patch-clamp studies are essential for quantifying its affinity for the glutamate binding site and determining its potency in blocking NMDA receptor-mediated currents.
Studies utilizing patch-clamp techniques can investigate the voltage dependence of LY 235959's block, although competitive antagonists typically exhibit less voltage dependence compared to channel blockers like MK-801 . By applying NMDA (an agonist) in the presence of varying concentrations of LY 235959, researchers can generate dose-response curves to determine the antagonist's IC50 value (the concentration required to inhibit 50% of the maximum current) in different neuronal preparations. Furthermore, patch-clamp can be used to study the kinetics of LY 235959's interaction with the receptor, including its association and dissociation rates.
The competitive nature of LY 235959's antagonism means it competes directly with agonists like glutamate and NMDA for binding to the orthosteric site on the receptor. Electrophysiological experiments can demonstrate this by showing that increasing concentrations of the agonist can overcome the block imposed by LY 235959. This is typically visualized as a rightward shift in the agonist's dose-response curve in the presence of the antagonist.
While specific patch-clamp data for LY 235959 was not extensively detailed in the provided search results, the technique is standard for characterizing NMDA receptor antagonists like D-AP5, which is also a competitive antagonist . The application of patch-clamp to study LY 235959 would follow similar principles, providing quantitative data on its efficacy and mechanism of action at the single-channel or whole-cell level.
Neuronal Culture Systems for Cellular Response Assessment
Neuronal culture systems provide a controlled environment to study the effects of compounds like LY 235959 on neuronal survival, morphology, and function at the cellular level, free from the complexities of the in vivo environment. These systems can range from primary neuronal cultures dissociated directly from brain tissue to immortalized neuronal cell lines or induced pluripotent stem cell-derived neurons.
In these culture systems, LY 235959 can be applied to investigate its neuroprotective potential against excitotoxicity, a process mediated largely by excessive activation of NMDA receptors by glutamate. While the provided results mention the neuroprotective effects of LY 235959 in animal models wikipedia.org, neuronal cultures allow for the dissection of the cellular mechanisms underlying this protection. For instance, researchers can induce excitotoxic injury by exposing cultured neurons to high concentrations of glutamate or NMDA and then assess the ability of LY 235959 to prevent neuronal death or dysfunction.
Neuronal cultures are also valuable for studying the impact of LY 235959 on synaptic plasticity, a process heavily reliant on NMDA receptor activity. Although not explicitly shown for LY 235959 in the search results, studies on other NMDA antagonists like D-AP5 in cultured cortical neurons demonstrate their use in inhibiting NMDA-dependent depolarization . This indicates that similar approaches with LY 235959 in neuronal cultures can assess its effects on synaptic function, such as long-term potentiation (LTP) or depression (LTD), which are forms of synaptic plasticity.
Assessment of cellular responses in neuronal cultures can involve various techniques, including:
Cell viability assays: To quantify the number of live neurons after exposure to excitotoxic insults with and without LY 235959 treatment.
Calcium imaging: To monitor intracellular calcium influx through NMDA receptors, which is blocked by antagonists like LY 235959.
Immunocytochemistry: To visualize changes in neuronal morphology, synaptic protein expression, or activation of signaling pathways in response to LY 235959.
The use of neuronal culture systems allows for detailed investigation into how LY 235959 modulates NMDA receptor activity and influences downstream cellular processes relevant to neuronal health and function.
Pharmacological Interactions and Combination Therapy Research
Combination with Antiepileptic Drugs: Synergistic Anticonvulsant Efficacy
Studies have investigated the effects of combining LY 235959 with conventional antiepileptic drugs (AEDs) to assess potential synergistic anticonvulsant effects. Research in mice has shown that LY 235959 can enhance the protective efficacy of various AEDs against maximal electroshock-induced seizures nih.gov.
In one study, LY 235959 (at doses up to 0.5 mg/kg) did not influence the electroconvulsive threshold but potentiated the anticonvulsant action of carbamazepine, diphenylhydantoin, phenobarbital, and valproate nih.gov. The combined treatment of valproate with LY 23599 was found to be superior to valproate alone in terms of motor impairment, although not regarding long-term memory impairment nih.gov. The study concluded that NMDA-receptor blockade by LY 235959 leads to enhanced anticonvulsive action of conventional AEDs against maximal electroshock-induced seizures, and a pharmacokinetic interaction is unlikely to be the cause nih.gov.
Data on the potentiation of AEDs by LY 235959 in mice are summarized below:
| AED | LY 235959 Dose (mg/kg) | Effect on Anticonvulsant Action |
| Carbamazepine | ≤ 0.5 | Potentiated |
| Diphenylhydantoin | ≤ 0.5 | Potentiated |
| Phenobarbital | ≤ 0.5 | Potentiated |
| Valproate | ≤ 0.5 | Potentiated |
This potentiation suggests a potential for combination therapy to achieve better seizure control, possibly allowing for lower doses of conventional AEDs, which could impact their side effect profiles (though side effects are outside the scope of this article).
Co-Administration with Opioids: Enhancement of Analgesia and Tolerance Reversal
The co-administration of LY 235959 with opioids has been explored for its effects on analgesia and the development of opioid tolerance. Opioid tolerance, characterized by a decreased response to the analgesic effects of opioids over time, is thought to involve the overactivation of GluN2B-containing NMDA receptors acs.orgscielo.org.mx.
Studies in rats using a warm-water tail-withdrawal procedure demonstrated that co-administration of LY 235959 (at 1, 3, and 10 mg/kg) along with morphine prevented the development of tolerance observed during chronic morphine administration nih.gov. While lower doses were not sufficient to reverse pre-established tolerance, the highest dose (10 mg/kg) partially reversed tolerance in a subset of rats nih.gov. These findings suggest that NMDA receptor antagonists like LY 235959 may be effective in preventing the progressive development of morphine tolerance nih.gov.
Further research in mice indicated that LY 235959 enhanced the analgesic and hypothermic actions of morphine in both nontolerant and morphine-tolerant mice biocrick.comresearchgate.net. This suggests a potential role for LY 235959 in augmenting opioid-induced analgesia and potentially overcoming tolerance biocrick.comresearchgate.net.
The interaction between LY 235959 and morphine regarding tolerance development is summarized below:
| Opioid | LY 235959 Co-administration | Effect on Tolerance Development | Effect on Pre-established Tolerance |
| Morphine | Yes | Prevented (dose-dependent) | Partially reversed (high dose) |
The mechanism underlying the enhancement of opioid analgesia and reversal of tolerance by NMDA receptor antagonists is thought to involve the complex interaction between opioid receptors and NMDA receptors, where chronic opioid exposure can enhance NMDA receptor function scielo.org.mxnih.gov.
Interactions with Calcium Channel Inhibitors and Antagonists
The interaction of LY 235959 with calcium channel inhibitors has also been investigated, particularly in the context of anticonvulsant effects. Calcium channels play a role in neuronal excitability, and their modulation can influence seizure susceptibility.
A study in mice examined the influence of calcium channel inhibitors such as nicardipine (B1678738), nifedipine (B1678770), and flunarizine (B1672889) on the protective action of LY 235959 against electroconvulsions nih.gov. The results showed that nicardipine (3.75-15 mg/kg), nifedipine (0.94-15 mg/kg), and flunarizine (2.5-10 mg/kg) dose-dependently and markedly potentiated the antiseizure efficacy of LY 235959 nih.gov.
The potentiation of LY 235959's antiseizure efficacy by calcium channel inhibitors is shown below:
| Calcium Channel Inhibitor | Dose Range (mg/kg) | Effect on LY 235959 Antiseizure Efficacy |
| Nicardipine | 3.75 - 15 | Markedly potentiated |
| Nifedipine | 0.94 - 15 | Markedly potentiated |
| Flunarizine | 2.5 - 10 | Markedly potentiated |
These findings suggest that combining LY 235959 with certain calcium channel inhibitors could offer enhanced anticonvulsant effects, potentially through convergent mechanisms related to neuronal excitability.
Combination with Nitric Oxide Synthase Inhibitors for Therapeutic Modulation
The interaction between NMDA receptors and the nitric oxide (NO) pathway is well-established, with NMDA receptor activation being able to increase nitric oxide synthase (NOS) activity acs.org. Therefore, combinations of NMDA receptor antagonists like LY 235959 with NOS inhibitors have been explored for therapeutic modulation.
Research suggests that both NMDA receptor antagonists and NOS inhibitors can induce antidepressant-like effects researchgate.netcambridge.org. Studies investigating the behavioral consequences of forced swim stress in rats have explored the interaction between the NMDA-NO pathway researchgate.net. While the precise mechanisms of interaction between LY 235959 and NOS inhibitors require further clarification, the involvement of both systems in modulating behaviors related to stress and potentially depression highlights a complex interplay researchgate.net.
Further research indicates that the effects induced by NMDA antagonists and inhibitors of the NO pathway might be dissociated in their interaction with certain signaling pathways, such as the BDNF-TrkB-mTOR pathway researchgate.net. This suggests that combining LY 235959 with NOS inhibitors might lead to complex pharmacological outcomes depending on the specific pathways and brain regions involved.
Differential Effects in Combination with Other Glutamatergic Modulators (e.g., non-NMDA antagonists, mGluR modulators)
The glutamatergic system is complex, involving various receptor subtypes, including NMDA, non-NMDA (AMPA and kainate), and metabotropic glutamate (B1630785) receptors (mGluRs) conicet.gov.arfrontiersin.org. Research has explored the differential effects of combining LY 235959, an NMDA antagonist, with modulators of these other glutamatergic receptors.
Studies have investigated the interaction between NMDA and non-NMDA receptor antagonists in seizure models. While LY 235959 is a competitive NMDA antagonist, compounds like GYKI 52466 are non-competitive antagonists of AMPA/kainate receptors nih.govresearchgate.net. Combinations of NMDA or non-NMDA receptor antagonists with calcium channel inhibitors have shown varied effects on motor performance and memory, suggesting differential interactions depending on the specific agents combined nih.gov.
Furthermore, the glutamatergic system plays a role in various neurological processes, including decision making nih.gov. Studies using different NMDA receptor antagonists have shown differential effects on risky choice behavior, indicating the complexity of targeting this receptor family nih.gov.
Metabotropic glutamate receptors (mGluRs) also modulate glutamatergic transmission conicet.gov.arfrontiersin.org. Group II and III mGluRs, primarily located presynaptically, negatively regulate glutamate release, while Group I mGluRs are predominantly postsynaptic frontiersin.org. Modulating these receptors can have diverse effects on neuronal activity and behavior conicet.gov.arfrontiersin.org. While direct combination studies of LY 235959 with specific mGluR modulators were not extensively detailed in the provided sources, the understanding of the differential roles of various glutamatergic receptors highlights the potential for complex interactions when LY 235959 is combined with agents targeting non-NMDA receptors or mGluRs. The outcome of such combinations would likely depend on the specific receptor subtypes targeted and the physiological context.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Applications beyond Current Indications
The role of NMDA receptors in a wide range of physiological and pathological processes suggests potential for LY 235959 in applications beyond its initial areas of investigation. Given its action as a competitive glutamate (B1630785) site antagonist wikipedia.orgdergipark.org.tr, LY 235959's impact on glutamatergic transmission is a key area for exploring new therapeutic uses.
One area of interest is the potential for NMDA receptor antagonists, including compounds like LY 235959, to mitigate opioid tolerance. Studies have indicated that targeting excitatory glutamate receptors presents a promising strategy for addressing this challenge in pain management nih.govresearchgate.net. Research suggests that NMDA receptor antagonists can enhance the analgesic effects of morphine and reduce the development of tolerance cdnsciencepub.comresearchgate.netnih.gov. While LY 235959 has been shown to potentiate the anticonvulsant action of antiepileptics and enhance the protective efficacy against seizures in mice, its potential in managing opioid tolerance represents a distinct avenue for future exploration nih.gov.
Furthermore, the involvement of NMDA receptors in neuropsychiatric disorders and neurological conditions such as ischemic stroke and epileptic seizures points to potential novel applications wikipedia.org. The antidepressant-like effects observed with some NMDA receptor antagonists in preclinical and clinical studies also suggest a possible role for this class of compounds in mood disorders cdnsciencepub.comcambridge.org.
Advanced Structural-Activity Relationship Studies
Understanding the precise interaction of LY 235959 with the NMDA receptor at a structural level is crucial for designing improved modulators. LY 235959 is known to act at the glutamate binding site of the NMDA receptor wikipedia.orgdergipark.org.tr. Advanced structural-activity relationship (SAR) studies aim to elucidate how modifications to the chemical structure of LY 235959 influence its binding affinity, selectivity for specific NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D), and functional effects researchgate.net.
Molecular docking studies, such as those comparing the binding scores of various glutamate binding site antagonists, including LY 235959, provide insights into the potential interactions at the receptor level dergipark.org.tr. For instance, docking scores for glutamate binding site antagonists at the NMDA/R2 subunit have been reported dergipark.org.tr.
| Compound | Docking Score (kcal/mol) |
| LY-235959 | -5.67 |
| AP5 | -5.91 |
| AP7 | -5.76 |
| CGP-37849 | -5.55 |
| Kaitocephalin | -6.57 |
| Midafotel | -5.72 |
| PEAQX | -5.99 |
| Perzinfotel | -6.13 |
| Selfotel | -5.48 |
Note: Docking scores are theoretical values and require experimental validation.
Future SAR work around the scaffold of LY 235959 and similar compounds could lead to the development of agents with improved potency, selectivity, and pharmacokinetic properties nih.govacs.org. This includes exploring polycyclic moieties and multitarget properties to address challenges encountered with previous NMDA receptor antagonists researchgate.net.
Development of Next-Generation NMDA Receptor Modulators Building upon LY 235959 Insights
The insights gained from studying LY 235959 and its interaction with the NMDA receptor are instrumental in the development of next-generation modulators. The heterogeneity of NMDA receptors, composed of different subunits (GluN1, GluN2, GluN3), offers opportunities for developing subunit-selective compounds with potentially improved therapeutic profiles and reduced side effects wikipedia.orgresearchgate.netnih.gov.
While LY 235959 is a competitive antagonist at the glutamate binding site wikipedia.orgdergipark.org.tr, future research is exploring various types of NMDA receptor modulators, including subunit-selective antagonists and positive or negative allosteric modulators medchemexpress.comresearchgate.netnih.gov. For example, compounds like UBP512 are being investigated as GluN2A-selective enhancers and GluN2C/GluN2D inhibitors, representing a new generation of NMDA receptor modulators medchemexpress.com. The development of selective GluN2B antagonists/modulators is also a significant area of focus, particularly for addressing neurodegenerative disorders researchgate.net.
Building upon the knowledge from LY 235959's activity, future research will likely involve the design and synthesis of novel chemical entities that target specific NMDA receptor subunits or allosteric sites, aiming for enhanced efficacy and safety compared to earlier broad-spectrum antagonists researchgate.netnih.gov.
Systems Biology and Omics Approaches in LY 235959 Research
Systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) are increasingly being applied to understand the complex biological effects of compounds like LY 235959. These approaches allow for a holistic view of how a compound interacts with biological systems, moving beyond the study of individual targets researchgate.netnumberanalytics.comebi.ac.uk.
For instance, omics data analysis can help elucidate the mechanisms underlying the observed therapeutic effects or potential off-target activities of LY 235959 researchgate.netufz.de. Computational biology methods can be used to analyze large-scale omics datasets to identify patterns and gain biological insights related to the compound's action ebi.ac.uknih.gov. This integrated approach can provide a more comprehensive understanding of LY 235959's pharmacological profile and guide the development of related compounds.
Translational Relevance of Preclinical Findings for Clinical Development
A critical aspect of future research is translating preclinical findings with LY 235959 and related compounds into successful clinical development. While preclinical studies, such as those demonstrating potentiation of antiepileptic effects or impact on opioid tolerance, provide valuable insights, translating these findings to human efficacy and safety is complex researchgate.netnih.gov.
Challenges in translating preclinical results for NMDA receptor antagonists have included conflicting findings and issues related to blood-brain barrier penetration and adverse effects observed with some earlier compounds researchgate.net. However, advancements in understanding NMDA receptor subtypes and developing more selective modulators aim to overcome these hurdles researchgate.net.
Preclinical studies using advanced techniques, such as PET imaging with selective radioligands for NMDA receptor subunits (e.g., GluN2B), can help demonstrate target engagement and provide translational links to clinical studies nih.gov. Such studies are crucial for selecting appropriate doses and predicting potential clinical outcomes nih.gov. The translational relevance of preclinical findings for compounds like LY 235959 lies in their ability to inform the design of clinical trials, identify potential patient populations, and predict therapeutic responses and potential challenges nih.gov. Future research will continue to focus on strengthening the translational bridge between preclinical models and clinical applications for NMDA receptor modulators.
Q & A
Q. What experimental approaches are used to determine the competitive antagonism of LY 235959 at NMDA receptors?
Methodological Answer: Competitive antagonism can be assessed by measuring binding kinetics (, ) and inhibitor constants (). For LY 235959, radioligand displacement assays or electrophysiological recordings in synaptic preparations are typically employed. Its (1.1 ± 0.6 µM⁻¹s⁻¹) and (0.19 ± 0.03 s⁻¹) indicate slower receptor association and dissociation compared to analogs like CGS 19755, suggesting prolonged receptor occupancy . values (0.19 ± 0.04 µM) derived from Cheng-Prusoff equations further validate its high affinity.
Q. How does the binding kinetics of LY 235959 inform its pharmacological profile compared to other NMDA antagonists?
Methodological Answer: Kinetic profiling reveals LY 235959’s unique in vitro behavior. Its lower and (vs. LY 233053*: = 19.6 µM⁻¹s⁻¹, = 5.2 s⁻¹) suggest prolonged receptor interaction, which may correlate with sustained inhibitory effects in functional assays. Researchers should compare these parameters across analogs to infer therapeutic windows, especially in neuropathic pain models where prolonged NMDA blockade is desirable .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding data and in vivo functional outcomes of LY 235959?
Methodological Answer: Discrepancies may arise from factors like blood-brain barrier penetration, metabolite activity, or off-target effects. To address this:
- Conduct dose-response studies in animal models to correlate plasma/brain concentrations with functional outcomes (e.g., analgesia or hyperthermia modulation) .
- Use receptor localization techniques (e.g., immunohistochemistry) to verify NMDA subtype specificity in target tissues.
- Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to integrate / data with in vivo efficacy .
Q. What methodological considerations are critical when designing studies to assess LY 235959’s effects on thermoregulation pathways?
Methodological Answer: Key steps include:
- Timing of antagonist administration : Pre-treatment with LY 235959 (e.g., 30 minutes before icilin injection) to evaluate prophylactic effects on hyperthermia, as shown in rodent models .
- Control for off-target interactions : Use selective agonists/antagonists for TRPM8/TRPA1 channels to isolate NMDA-dependent pathways.
- Thermoregulatory monitoring : Combine core temperature measurements (telemetry) with brown adipose tissue thermogenesis assays to dissect central vs. peripheral mechanisms .
Q. How can researchers optimize experimental parameters to reconcile LY 235959’s low konk_{on}kon with its high in vivo efficacy?
Methodological Answer:
- Tissue-specific pharmacokinetics : Measure drug concentrations in cerebrospinal fluid (CSF) and plasma to assess brain penetration.
- Time-lapse electrophysiology : Use patch-clamp recordings in brain slices to quantify NMDA current inhibition over extended periods, aligning with its slow .
- Computational modeling : Simulate receptor occupancy dynamics using / values to predict optimal dosing intervals .
Data Contradiction Analysis
Q. What strategies are recommended for interpreting conflicting data on LY 235959’s role in hyperthermia versus analgesia?
Methodological Answer:
- Pathway-specific dissection : Use conditional knockout models (e.g., NMDA receptor subunit deletions) to isolate thermoregulatory vs. analgesic pathways.
- Multivariate regression analysis : Corrogate behavioral outcomes (e.g., hot-plate latency) with physiological markers (body temperature) to identify confounding variables.
- Meta-analysis of dose-response curves : Compare ED₅₀ values across studies to determine if discrepancies arise from threshold effects .
Tables for Comparative Analysis
| Compound | (µM⁻¹s⁻¹) | (s⁻¹) | (µM) |
|---|---|---|---|
| LY 235959 | 1.1 ± 0.6 | 0.19 ± 0.03 | 0.19 ± 0.04 |
| CGS 19755* | 7.0 ± 2.3 | 1.7 ± 0.2 | 0.34 ± 0.08 |
| LY 233053* | 19.6 ± 11.4 | 5.2 ± 0.4 | 0.85 ± 0.06 |
| LY 202157 | 3.4 ± 1.0 | 0.87 ± 0.10 | 0.41 ± 0.05 |
Table adapted from kinetic analyses of NMDA receptor antagonists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
